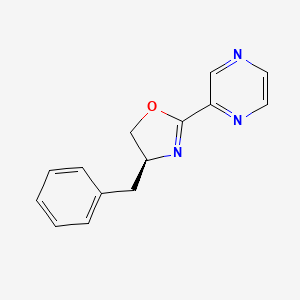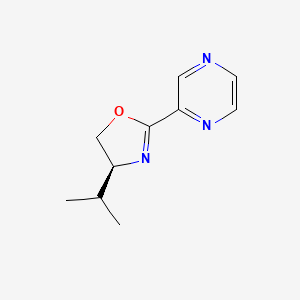![molecular formula C21H16BN3O2 B8144129 (4-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid](/img/structure/B8144129.png)
(4-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid
Descripción general
Descripción
(4-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C21H16BN3O2 and its molecular weight is 353.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ink-Free Rewriting Material : Dong and Hao (2019) discovered that this compound can be reused as a new pH-test paper and as substrates for ink-free writing (Dong & Hao, 2019).
Optical Sensors : Jang and Jaung (2009) found that derivatives of the compound have potential as optical sensors for protons and metal ions, showing absorption and fluorescence maxima at 398-443 nm and 484-586 nm, respectively (Jang & Jaung, 2009).
Sensitization of TiO2 : A study by Altobello et al. (2004) demonstrated that boronic acid functions in ruthenium complexes act as interlocking groups between sensitizer and mesoporous titanium dioxide, improving photoanode surface coverages (Altobello et al., 2004).
Organic Phosphorescent Materials : Zhang et al. (2018) synthesized cyclic esters from the compound, offering a simple method for creating organic room-temperature phosphorescent and mechanoluminescent materials (Zhang et al., 2018).
Creation of New Bridging Ligands : Zibaseresht (2019) reported the synthesis of a new bridging ligand using a Suzuki cross-coupling reaction, highlighting its potential for creating novel ligands (Zibaseresht, 2019).
Development of Unnatural Amino Acids : Ypsilantis et al. (2023) synthesized and characterized an unnatural amino acid derived from this compound, with potential applications in mixed-ligand complexes with ruthenium (Ypsilantis et al., 2023).
Ligand Functionalization : Constable et al. (2010) used the CLICK reaction for functionalization of 2,2':6':2''-terpyridines, creating a family of related ligands (Constable et al., 2010).
Binding to Simple Diols and Monosaccharides : Hosseini et al. (2011) showed that cationic 2,2':6',2''-terpyridine-platinum complexes containing this compound bind strongly to simple diols and monosaccharides (Hosseini et al., 2011).
Photodynamic Therapy : Tabrizi (2018) researched the photocytotoxic effects of cyclometalated Fe(II) complexes with this compound, highlighting its potential in photodynamic cancer therapy (Tabrizi, 2018).
Propiedades
IUPAC Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDWKAXANGABFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




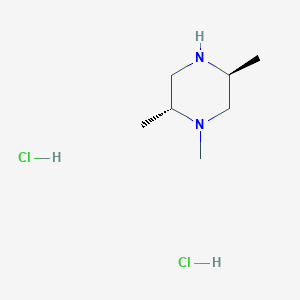
![4-([4,2':6',4''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B8144070.png)
![3'',4'',5'',6''-Tetrakis(4'-amino[1,1'-biphenyl]-4-yl)-[1,1':4',1'':2'',1''':4''',1''''-Quinquephenyl]-4,4''''-diamine](/img/structure/B8144082.png)


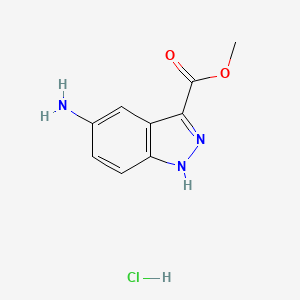
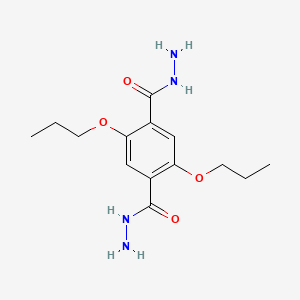
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8144141.png)
![9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B8144154.png)
